molecular formula C9H8F2O3 B12074096 Ethyl 2,4-difluoro-5-hydroxybenzoate

Ethyl 2,4-difluoro-5-hydroxybenzoate

Cat. No.: B12074096
M. Wt: 202.15 g/mol
InChI Key: PRAIRUQWFUPDQA-UHFFFAOYSA-N
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Description

Ethyl 2,4-difluoro-5-hydroxybenzoate is an organic compound with the molecular formula C9H8F2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by a hydroxyl group The ethyl ester group is attached to the carboxyl group of the benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-difluoro-5-hydroxybenzoate typically involves the esterification of 2,4-difluoro-5-hydroxybenzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

2,4-difluoro-5-hydroxybenzoic acid+ethanolacid catalystethyl 2,4-difluoro-5-hydroxybenzoate+water\text{2,4-difluoro-5-hydroxybenzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2,4-difluoro-5-hydroxybenzoic acid+ethanolacid catalyst​ethyl 2,4-difluoro-5-hydroxybenzoate+water

The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-difluoro-5-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: 2,4-difluoro-5-hydroxybenzaldehyde.

    Reduction: Ethyl 2,4-difluoro-5-hydroxybenzyl alcohol.

    Substitution: 2,4-diamino-5-hydroxybenzoate (when using amines).

Scientific Research Applications

Ethyl 2,4-difluoro-5-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for the development of new materials and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to naturally occurring molecules.

    Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2,4-difluoro-5-hydroxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Ethyl 2,4-difluoro-5-hydroxybenzoate can be compared with other fluorinated benzoates such as:

    Ethyl 2,4-dichloro-5-hydroxybenzoate: Similar in structure but with chlorine atoms instead of fluorine. Chlorine atoms are larger and less electronegative than fluorine, which can affect the compound’s reactivity and biological activity.

    Ethyl 2,4-difluoro-3-hydroxybenzoate: The position of the hydroxyl group is different, which can influence the compound’s chemical properties and interactions with biological targets.

    Ethyl 2,4-difluoro-5-methoxybenzoate: The hydroxyl group is replaced by a methoxy group, which can alter the compound’s solubility and reactivity.

This compound is unique due to the specific positions of the fluorine and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

ethyl 2,4-difluoro-5-hydroxybenzoate

InChI

InChI=1S/C9H8F2O3/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4,12H,2H2,1H3

InChI Key

PRAIRUQWFUPDQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)F)O

Origin of Product

United States

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